molecular formula C24H42O2 B14344417 Tetracosa-2,4,6-trienoic acid CAS No. 92935-32-5

Tetracosa-2,4,6-trienoic acid

Cat. No.: B14344417
CAS No.: 92935-32-5
M. Wt: 362.6 g/mol
InChI Key: GNSWRYNVMWMREV-UHFFFAOYSA-N
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Description

Tetracosa-2,4,6-trienoic acid is a very long-chain fatty acid with a conjugated triene structure. It is characterized by the presence of three conjugated double bonds at the 2nd, 4th, and 6th positions of the carbon chain. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosa-2,4,6-trienoic acid typically involves the preparation of fatty acid methyl esters followed by selective hydrogenation and isomerization processes. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron reagents in Suzuki–Miyaura coupling reactions is also explored for the synthesis of complex fatty acids .

Chemical Reactions Analysis

Types of Reactions

Tetracosa-2,4,6-trienoic acid undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form epoxides or hydroxylated derivatives.

    Reduction: Hydrogenation to reduce double bonds, forming saturated fatty acids.

    Substitution: Halogenation or other substitution reactions at the double bond positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).

    Reducing Agents: Hydrogen gas (H2) with palladium (Pd) catalyst.

    Substitution Reagents: Halogens (Cl2, Br2) under controlled conditions.

Major Products

    Epoxides: Formed through epoxidation reactions.

    Hydroxylated Derivatives: Resulting from oxidation.

    Saturated Fatty Acids: Produced via hydrogenation.

Scientific Research Applications

Tetracosa-2,4,6-trienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tetracosa-2,4,6-trienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated triene structure allows it to participate in redox reactions and modulate signaling pathways. For example, it can activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracosa-2,4,6-trienoic acid is unique due to its longer carbon chain and specific conjugated triene structure, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.

Properties

CAS No.

92935-32-5

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

tetracosa-2,4,6-trienoic acid

InChI

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h18-23H,2-17H2,1H3,(H,25,26)

InChI Key

GNSWRYNVMWMREV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

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